1,2-Dichlorocyclopentane

Descripción general

Descripción

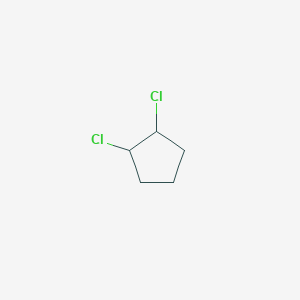

1,2-Dichlorocyclopentane is an organic compound with the molecular formula C5H8Cl2. It is a derivative of cyclopentane, where two hydrogen atoms are replaced by chlorine atoms at the 1 and 2 positions. This compound exists in two stereoisomeric forms: cis-1,2-dichlorocyclopentane and trans-1,2-dichlorocyclopentane. These isomers differ in the spatial arrangement of the chlorine atoms around the cyclopentane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dichlorocyclopentane can be synthesized through the chlorination of cyclopentane. The reaction involves the addition of chlorine gas to cyclopentane in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound along with other chlorinated products.

Another method involves the addition of chlorine to cyclopentene. This reaction can be carried out in the presence of a solvent such as carbon tetrachloride, and it typically yields a mixture of cis- and trans-1,2-dichlorocyclopentane.

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of cyclopentane using chlorine gas under controlled conditions. The reaction is carried out in large reactors equipped with ultraviolet light sources to initiate the radical chlorination process. The resulting mixture of chlorinated products is then separated and purified using distillation techniques to obtain pure this compound.

Análisis De Reacciones Químicas

Substitution Reactions

1,2-Dichlorocyclopentane undergoes nucleophilic substitution (SN2) reactions, where chlorine atoms are displaced by nucleophiles. Key examples include:

-

Hydroxide Substitution :

Treatment with aqueous NaOH produces cyclopentanol or cyclopentene, depending on reaction conditions. In polar aprotic solvents (e.g., DMSO), substitution dominates, yielding cyclopentanol. Under high-temperature or basic conditions, elimination prevails, forming cyclopentene .Reaction Conditions :

Reagent Solvent Temperature Primary Product NaOH H₂O 25°C Cyclopentanol NaOH DMSO 80°C Cyclopentene -

Ammonia Substitution :

Reaction with NH₃ in ethanol generates cyclopentylamine, though competing elimination pathways reduce yields .

Elimination Reactions

Dehydrochlorination (elimination of HCl) is a prominent pathway, especially under basic conditions:

-

Base-Promoted Elimination :

Using strong bases like KOtBu in THF, this compound eliminates two HCl molecules to form cyclopentene. The reaction proceeds via a concerted E2 mechanism, favoring anti-periplanar geometry .Kinetic Data :

Substrate Base Solvent Rate Constant (k, s⁻¹) trans-1,2-Dichlorocyclopentane KOtBu THF 2.3 × 10⁻³ cis-1,2-Dichlorocyclopentane KOtBu THF 1.8 × 10⁻³ Steric hindrance in the cis isomer slightly reduces reactivity compared to the trans form .

Reduction Reactions

This compound is reduced to cyclopentane under hydrogenation conditions:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni catalysts with H₂ at 1–3 atm, both chlorine atoms are replaced by hydrogen .Optimized Conditions :

Catalyst H₂ Pressure (atm) Temperature Conversion (%) Pd/C 2 80°C 98 Raney Ni 3 100°C 95 -

Hydride Reduction :

LiAlH₄ in dry ether selectively reduces one chlorine atom, yielding chlorocyclopentane .

Oxidation Reactions

Controlled oxidation transforms this compound into oxygenated derivatives:

-

Formation of Cyclopentanone :

Reaction with KMnO₄ in acidic conditions cleaves the ring, producing cyclopentanone as the major product .Product Distribution :

Oxidizing Agent Conditions Major Product Yield (%) KMnO₄ H₂SO₄, 60°C Cyclopentanone 72 CrO₃ Acetic acid, 25°C Cyclopentanol 58

Fluorination Reactions

This compound reacts with fluorine gas to form perfluorinated derivatives:

-

Radical Fluorination :

In carbon tetrachloride under UV light, chlorine atoms are replaced by fluorine, yielding 1,2-dichlorooctafluorocyclopentane. This reaction proceeds via a radical chain mechanism .Reaction Parameters :

Fluorine Concentration Temperature Time (h) Product Purity (%) 5% in N₂ 0–30°C 5.8 99

Coordination with Metal Complexes

This compound acts as a ligand in coordination chemistry:

Aplicaciones Científicas De Investigación

1,2-Dichlorocyclopentane has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various cyclopentane derivatives. It is also used in studies of stereochemistry and conformational analysis.

Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of halogenated hydrocarbons.

Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of 1,2-dichlorocyclopentane involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound undergoes hydrogenation or hydride transfer to form cyclopentane. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparación Con Compuestos Similares

1,2-Dichlorocyclopentane can be compared with other similar compounds such as:

1,1-Dichlorocyclopentane: Differing in the position of chlorine atoms, leading to different chemical properties and reactivity.

1,3-Dichlorocyclopentane: Another positional isomer with distinct stereochemical properties.

Cyclopentane: The parent hydrocarbon, which lacks chlorine atoms and exhibits different reactivity.

1,2-Dibromocyclopentane: Similar in structure but with bromine atoms instead of chlorine, leading to different chemical behavior.

The uniqueness of this compound lies in its specific stereochemistry and the reactivity of the chlorine atoms, which make it a valuable compound for various chemical transformations and research applications.

Actividad Biológica

1,2-Dichlorocyclopentane (CHCl) is a halogenated cyclopentane compound that has garnered attention in various fields of research, particularly in organic chemistry and biological studies. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.

This compound can be synthesized through several methods, including:

- Chlorination of Cyclopentane : This method involves the addition of chlorine gas to cyclopentane under ultraviolet light or using a radical initiator, resulting in a mixture of chlorinated products.

- Addition to Cyclopentene : Chlorine can also be added to cyclopentene in a solvent like carbon tetrachloride, yielding both cis- and trans-1,2-dichlorocyclopentane .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chlorine atoms in the compound can participate in substitution reactions via a bimolecular nucleophilic substitution (SN2) mechanism. This allows for the replacement of chlorine atoms by nucleophiles, leading to the formation of different derivatives that may exhibit distinct biological properties .

Toxicity and Safety

This compound has been studied for its toxicity profile. Acute exposure can lead to respiratory irritation and other health effects. The compound's safety data indicate that it poses potential risks if not handled properly in laboratory settings .

Study on Enzyme Interactions

A significant study focused on the enzyme-catalyzed reactions involving halogenated compounds like this compound. The research demonstrated that this compound can act as a substrate for certain halogenating enzymes, which are crucial in natural product biosynthesis. For instance, it was shown that this compound could be transformed into various biologically active compounds through enzymatic processes .

Conformational Analysis Using NMR

Another important study utilized -NMR spectroscopy to analyze the conformational dynamics of this compound. The results provided insights into its pseudorotation potentials and spin-spin coupling constants (SSCCs), which are essential for understanding its reactivity and interactions with biological macromolecules .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for halogenating enzymes in biosynthesis. |

| Toxicity | Can cause respiratory irritation; handle with care. |

| Chemical Reactivity | Participates in SN2 reactions; forms various derivatives with biological relevance. |

Conformational Analysis Results

| Compound | SSCC (Hz) | Solvent | Temperature (K) |

|---|---|---|---|

| Trans-1,2-Dichlorocyclopentane | 0.5 | CDCl₃ | 303 |

| Trans-1,2-Dibromocyclopentane | 0.3 | CCl₄ | 303 |

Propiedades

IUPAC Name |

1,2-dichlorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIRTTQWLDPXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932048 | |

| Record name | 1,2-Dichlorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-75-7, 14376-81-9 | |

| Record name | 1,2-Dichlorocyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Dichlorocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014376819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC13685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichlorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.